Cas no 571917-78-7 (N-(prop-2-en-1-yl)quinoline-2-carboxamide)

N-(prop-2-en-1-yl)quinoline-2-carboxamide is a quinoline-based carboxamide derivative characterized by its reactive prop-2-en-1-yl (allyl) substituent. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or functional materials. The quinoline scaffold offers structural rigidity and electronic properties conducive to binding interactions, while the allyl group provides a handle for further derivatization via cross-coupling or polymerization reactions. Its well-defined molecular structure ensures reproducibility in synthetic applications. The compound may find utility in medicinal chemistry research, agrochemical development, or as a ligand precursor in coordination chemistry. Proper handling under inert conditions is recommended due to the reactivity of the allyl moiety.
N-(prop-2-en-1-yl)quinoline-2-carboxamide structure
571917-78-7 structure
Product name:N-(prop-2-en-1-yl)quinoline-2-carboxamide
CAS No:571917-78-7
MF:C13H12N2O
Molecular Weight:212.247182846069
CID:5341535

N-(prop-2-en-1-yl)quinoline-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Quinolinecarboxamide, N-2-propen-1-yl-
    • N-(prop-2-en-1-yl)quinoline-2-carboxamide
    • インチ: 1S/C13H12N2O/c1-2-9-14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h2-8H,1,9H2,(H,14,16)
    • InChIKey: PCLDKWMRKXTXMZ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)C=CC=1C(NCC=C)=O

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Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6541-3124-20μmol
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
20μmol
$118.5 2023-09-08
Life Chemicals
F6541-3124-1mg
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
1mg
$81.0 2023-09-08
Life Chemicals
F6541-3124-20mg
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
20mg
$148.5 2023-09-08
Life Chemicals
F6541-3124-5mg
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
5mg
$103.5 2023-09-08
Life Chemicals
F6541-3124-50mg
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
50mg
$240.0 2023-09-08
Life Chemicals
F6541-3124-2mg
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
2mg
$88.5 2023-09-08
Life Chemicals
F6541-3124-4mg
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
4mg
$99.0 2023-09-08
Life Chemicals
F6541-3124-25mg
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
25mg
$163.5 2023-09-08
Life Chemicals
F6541-3124-5μmol
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
5μmol
$94.5 2023-09-08
Life Chemicals
F6541-3124-10mg
N-(prop-2-en-1-yl)quinoline-2-carboxamide
571917-78-7
10mg
$118.5 2023-09-08

N-(prop-2-en-1-yl)quinoline-2-carboxamide 関連文献

N-(prop-2-en-1-yl)quinoline-2-carboxamideに関する追加情報

Comprehensive Overview of N-(prop-2-en-1-yl)quinoline-2-carboxamide (CAS No. 571917-78-7)

N-(prop-2-en-1-yl)quinoline-2-carboxamide, with the CAS number 571917-78-7, is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and industrial uses. The presence of the prop-2-en-1-yl (allyl) group and the carboxamide moiety in its structure makes it a versatile intermediate in synthetic chemistry and pharmaceutical research.

In the context of modern research, N-(prop-2-en-1-yl)quinoline-2-carboxamide is often explored for its potential role in drug discovery and material science. Researchers are particularly interested in its ability to act as a building block for more complex molecules, owing to its reactive allyl group and the electron-rich quinoline core. These features make it a valuable candidate for designing small-molecule inhibitors, fluorescent probes, and even polymeric materials with tailored properties.

One of the most frequently asked questions about this compound is its synthesis method. The preparation of N-(prop-2-en-1-yl)quinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with allylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This process is often optimized to achieve high yields and purity, which are critical for its subsequent applications. The compound's solubility in common organic solvents like DMSO, methanol, and chloroform further enhances its utility in laboratory settings.

Another area of interest is the biological activity of N-(prop-2-en-1-yl)quinoline-2-carboxamide. While not extensively studied, preliminary research suggests that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or even anticancer properties. These findings align with the broader trend of exploring quinoline-based compounds for therapeutic purposes, especially in the fight against drug-resistant pathogens and chronic diseases. However, further studies are needed to validate these claims and elucidate the underlying mechanisms.

From an industrial perspective, N-(prop-2-en-1-yl)quinoline-2-carboxamide is also gaining traction as a potential photoactive material. Its quinoline core is known to absorb UV light, making it a candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and sensors. The incorporation of the allyl group further allows for polymerization or cross-linking, enabling the design of functional polymers with specific optical or mechanical properties.

In terms of safety and handling, N-(prop-2-en-1-yl)quinoline-2-carboxamide should be treated with standard laboratory precautions. While it is not classified as a hazardous substance, proper personal protective equipment (PPE), including gloves and goggles, is recommended during handling. Storage should be in a cool, dry place, away from direct sunlight and incompatible materials. These precautions are in line with general best practices for handling organic compounds in research and industrial environments.

The growing interest in sustainable chemistry has also brought attention to the environmental impact of synthetic compounds like N-(prop-2-en-1-yl)quinoline-2-carboxamide. Researchers are increasingly focusing on green synthesis methods that minimize waste and reduce the use of hazardous reagents. For instance, catalytic approaches or microwave-assisted synthesis could offer more environmentally friendly alternatives to traditional methods. This aligns with the broader push toward green chemistry and sustainable development in the chemical industry.

In conclusion, N-(prop-2-en-1-yl)quinoline-2-carboxamide (CAS No. 571917-78-7) is a multifaceted compound with promising applications in pharmaceuticals, materials science, and organic electronics. Its unique structural features, combined with the growing body of research on quinoline derivatives, make it a compound worth watching in the coming years. As scientific advancements continue, we can expect to see more innovative uses for this molecule, further solidifying its place in modern chemistry and technology.

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